molecular formula C28H25N3O5S2 B3020864 4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione CAS No. 895101-53-8

4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione

Cat. No.: B3020864
CAS No.: 895101-53-8
M. Wt: 547.64
InChI Key: AGWZGPOTSMVQNM-UHFFFAOYSA-N
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Description

4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalystsReaction conditions often involve the use of solvents such as ethanol and catalysts like PTSA (para-toluenesulfonic acid) under reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8lambda6-thia-3,5,9-triazatricyclo[8400^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione is unique due to its complex structure, which includes multiple functional groups and a triazatricyclo framework

Biological Activity

The compound 4-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-9-[(2-methylphenyl)methyl]-8λ6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione (commonly referred to as G071-0514) is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of G071-0514 is C21H19N3O5S2. The compound features a thiazole ring and a triazole moiety which may contribute to its biological properties. Its structural complexity suggests potential interactions with various biological targets.

Antiviral Activity

G071-0514 has been included in several screening libraries focused on antiviral compounds. Preliminary studies suggest that it may exhibit antiviral properties through mechanisms that involve inhibiting viral replication or enhancing immune response mechanisms. It is part of an Antiviral Library consisting of over 67,000 compounds aimed at drug discovery for viral infections .

Anticancer Properties

Research indicates that compounds similar to G071-0514 have shown promise in anticancer studies. The presence of the dimethoxyphenyl group is known to enhance cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies are necessary to establish the specific anticancer mechanisms of G071-0514.

Enzyme Inhibition

G071-0514 has been screened for its ability to inhibit specific enzymes involved in metabolic pathways related to disease states. The compound's structure suggests potential interactions with protein arginine methyltransferases (PRMTs), which play roles in gene regulation and cancer progression .

Study on Metabolic Profiling

A study conducted on the metabolic profiling of similar compounds revealed that they undergo extensive biotransformation in human hepatocytes. Metabolites were identified through LC/MS analysis, indicating that G071-0514 may also be subject to similar metabolic pathways which could affect its efficacy and safety profile .

Toxicology Assessment

Toxicological assessments are crucial for understanding the safety of G071-0514. Preliminary data suggest low toxicity levels in vitro; however, comprehensive in vivo studies are required to confirm these findings.

Data Tables

Activity Type Description References
AntiviralPotential inhibition of viral replication
AnticancerCytotoxic effects on cancer cell lines
Enzyme InhibitionInteraction with PRMTs
Metabolic ProfilingBiotransformation in human hepatocytes
ToxicologyLow toxicity observed in preliminary studies

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S2/c1-18-8-4-5-9-19(18)16-31-23-11-7-6-10-21(23)27-26(38(31,33)34)15-29-28(30-27)37-17-24(32)22-14-20(35-2)12-13-25(22)36-3/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWZGPOTSMVQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)C5=C(C=CC(=C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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